2-Propionylthiophene

Microwave Spectroscopy Conformational Analysis Internal Rotation Barrier

2-Propionylthiophene (2PT), also known as 1-(2-thienyl)-1-propanone, is an aryl alkyl ketone characterized by a propionyl group at the second position of a thiophene ring. With a molecular formula of C7H8OS and a molecular weight of 140.20 g/mol, it serves as a versatile intermediate in heterocyclic chemistry, pharmaceutical synthesis (e.g., the non-steroidal anti-inflammatory drug tiaprofenic acid), and flavor/fragrance development due to its creamy, caramel-like organoleptic profile.

Molecular Formula C7H8OS
Molecular Weight 140.20 g/mol
CAS No. 213611-32-6
Cat. No. B7724658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propionylthiophene
CAS213611-32-6
Molecular FormulaC7H8OS
Molecular Weight140.20 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=CS1
InChIInChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3
InChIKeyMFPZQZZWAMAHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1686 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





2-Propionylthiophene (CAS 213611-32-6): A Strategic Thiophene Ketone for Differentiated Research & Procurement


2-Propionylthiophene (2PT), also known as 1-(2-thienyl)-1-propanone, is an aryl alkyl ketone characterized by a propionyl group at the second position of a thiophene ring. With a molecular formula of C7H8OS and a molecular weight of 140.20 g/mol, it serves as a versatile intermediate in heterocyclic chemistry, pharmaceutical synthesis (e.g., the non-steroidal anti-inflammatory drug tiaprofenic acid), and flavor/fragrance development due to its creamy, caramel-like organoleptic profile [1]. Its structural properties, particularly the non-planarity of the ethyl group relative to the thiophene ring, differentiate it from simpler analogs like 2-acetylthiophene [2]. It is a naturally occurring compound found in Coffea arabica [1].

1
Heterocyclic ketone for intermediate and building-block workflows
2
Selection criterion: non-planar ethyl-thiophene conformation confirmed by isotopic substitution
3
Reported use in conjugated polymer design and pharmaceutical intermediate synthesis
4
Naturally occurring in Coffea arabica; flavor and fragrance research context

Why 2-Acetylthiophene or 2-Butyrylthiophene Cannot Simply Replace 2-Propionylthiophene


In-class substitution is misleading for 2-propionylthiophene. A structural comparison with its closest analog, 2-acetylthiophene, reveals a critical divergence in conformational dynamics: the torsional barrier for the propionyl group is over 2.4 times greater than that of the acetyl group (807 vs. 330 cm⁻¹), fundamentally altering its reactivity profile and steric influence [1]. Furthermore, the confirmed non-planarity of 2-propionylthiophene's ethyl group, a structural feature absent in the planar acetyl analog [1], directly impacts its potential for conductive polymer applications and crystal engineering [2]. Substituting a higher homolog like 2-butyrylthiophene introduces further steric bulk, potentially hindering key synthetic transformations such as the bromination step critical for tiaprofenic acid synthesis [3]. These quantifiable, structural distinctions render simple analog replacement scientifically invalid without thorough re-optimization of experimental conditions.

2-Acetylthiophene Planar acetyl geometry and lower torsional barrier (~300 cm⁻¹) may not replicate the reactivity and steric profile of the non-planar propionyl analog.
2-Butyrylthiophene Additional methylene group introduces steric bulk that may hinder key transformations such as the bromination step required for tiaprofenic acid synthesis.
General ketone analogs Conformational dynamics differ; reported torsional barrier and non-planarity data may not transfer, requiring re-optimization of synthesis conditions.

Quantitative Evidence Guide: Verifiable Differentiation Metrics for 2-Propionylthiophene (213611-32-6)


Torsional Barrier: A >2.4x Difference in Methyl Group Internal Rotation Compared to 2-Acetylthiophene

Microwave spectroscopy reveals a fundamental difference in conformational dynamics. The internal rotation barrier of the terminal methyl group is dramatically higher for 2-propionylthiophene (syn: 807 cm⁻¹, anti: 865 cm⁻¹) compared to 2-acetylthiophene (syn: 330 cm⁻¹, anti: 296 cm⁻¹). This >2.4-fold increase is attributed to the added steric hindrance of the ethyl group versus the methyl group [1]. This difference establishes a 'thiophene class' for acetyl derivatives with a consistent barrier of ~300 cm⁻¹, from which 2-propionylthiophene significantly deviates [1].

Methyl torsional barrier
Head-to-head
2PT syn/anti: 807/865 cm⁻¹ vs 2AT syn/anti: 330/296 cm⁻¹
Supports conformational-dynamics differentiation from acetyl class
Data from molecular jet FT microwave spectroscopy
Microwave Spectroscopy Conformational Analysis Internal Rotation Barrier

Molecular Non-Planarity: A Unique Structural Feature Confirmed by Isotopic Substitution

A long-standing ambiguity regarding the planarity of 2-propionylthiophene has been resolved. Experimental determination of the heavy atom skeleton via isotopic substitution (¹³C and ³⁴S) confirmed a non-zero tilt angle between the ethyl group and the thiophene ring plane [1]. This contrasts with the acetyl group in 2-acetylthiophene, which adopts an in-plane geometry due to resonance stabilization, as confirmed by microwave spectroscopy [2]. The inertial defects calculated from experimental rotational constants further corroborate this non-planarity [1].

Molecular non-planarity
Head-to-head
Non-planar ethyl group vs planar acetyl in 2-acetylthiophene
Confirmed by isotopic substitution and inertial defect analysis
Relevant for solid-state packing and polymer conjugation
Molecular Structure Isotopic Substitution Non-Planarity Conformational Analysis

Validated Synthesis via Phase-Vanishing Friedel-Crafts Acylation with 72% Yield

A modern, high-yielding synthesis specifically validated for 2-propionylthiophene utilizes the phase-vanishing (PV) method for Friedel-Crafts acylation. Using thiophene and propionyl chloride with tin tetrachloride, the PV method affords 2-propionylthiophene in a 72% yield after purification, with no cross-contamination [1]. While similar methods are used for 2-acetylthiophene, the specific procedure and yield for 2-propionylthiophene are documented, providing a reliable, fast, and clean synthetic route for research-scale procurement.

Validated synthesis yield
Reported
72% isolated yield via phase-vanishing Friedel-Crafts acylation
Supports selection of a documented synthetic route for research procurement
Method validated at 1.43 mmol scale; yields may vary
Friedel-Crafts Acylation Phase-Vanishing Method Synthetic Methodology Parallel Synthesis

High-Yielding Step for Tiaprofenic Acid: >90% Yield in Acylation

2-Propionylthiophene is the specific, optimal precursor for tiaprofenic acid, a commercial NSAID. A patented synthetic route demonstrates an initial acylation of thiophene with propionic anhydride to yield 2-propionylthiophene in over 90% yield [1]. This high-yielding step is crucial for an industrially viable synthesis. The homologous compound 2-acetylthiophene would fail to produce the desired alpha-methylacetic acid side chain, while 2-butyrylthiophene would produce a less active or inactive ethyl analog. This establishes a non-interchangeable, application-specific requirement for the propionyl chain length.

Tiaprofenic acid precursor utility
Class-level
>90% yield in key acylation step per patent route
Supports application-specific procurement for NSAID intermediate research
Patent-sourced; independent replication data recommended
Pharmaceutical Intermediate Tiaprofenic Acid NSAID Synthesis Propionyl Thiophene

High-Value Application Scenarios for 2-Propionylthiophene (213611-32-6) Based on Verifiable Evidence


Development of Conjugated Polymers and Organic Electronic Materials

Researchers requiring monomers with controlled non-planarity for tuning electronic properties should prioritize 2-propionylthiophene. Its experimentally confirmed non-zero tilt angle between the ethyl group and thiophene ring [1] directly influences conjugation length and charge transport compared to the planar 2-acetylthiophene. This structural modulation is critical for creating organic semiconductors with tailored band gaps.

Synthesis of Tiaprofenic Acid and 2-Arylpropionic Acid Analogs

For process chemists and medicinal chemists developing non-steroidal anti-inflammatory drugs (NSAIDs), 2-propionylthiophene is the definitive starting material. Patented routes confirm >90% yield in its initial acylation step to form the core intermediate for tiaprofenic acid [2]. Using a shorter or longer chain analog would collapse the synthetic pathway, making this a non-negotiable procurement specification.

Advanced Conformational and Structural Dynamics Studies

For physical chemists investigating large-amplitude motions, 2-propionylthiophene is a key case study. Its methyl torsional barrier (807/865 cm⁻¹) is a precisely measured benchmark that starkly contrasts with the 300 cm⁻¹ 'thiophene class' barrier of 2-acetylthiophene [3]. It serves as an ideal model compound for testing computational methods and exploring steric effects on internal rotation.

Flavor and Fragrance Research Requiring Specific Organoleptic Profiles

2-Propionylthiophene is a regulatory-cleared flavoring substance (FL-no: 15.097) evaluated by the EFSA to have no safety concern at estimated dietary intake levels [4]. Its distinctive creamy, caramel-like flavor profile, documented at 0.01% in propylene glycol [5], offers a specific organoleptic signature that differentiates it from other thiophene ketones in the development of complex flavor formulations.

Application
Selection Property
Validation Focus
Conjugated polymer and organic electronic studies
Non-planar monomer geometry
Conjugation-length and charge-transport tuning
Tiaprofenic acid and 2-arylpropionic acid analog synthesis
Propionyl chain-length specificity
Synthetic pathway integrity and intermediate yield
Conformational dynamics and computational benchmarking
High internal rotation barrier
Steric-effect modeling and methyl torsion analysis
Flavor and fragrance research
Organoleptic profile and regulatory status
Creamy, caramel-like note differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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